molecular formula C10H17NO B1453442 1-Cyclopentylpiperidin-3-one CAS No. 886365-33-9

1-Cyclopentylpiperidin-3-one

Cat. No. B1453442
CAS RN: 886365-33-9
M. Wt: 167.25 g/mol
InChI Key: GBWPGGCAYKOXKD-UHFFFAOYSA-N
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Description

1-Cyclopentylpiperidin-3-one is a chemical compound with the linear formula C10H17NO . It has a molecular weight of 167.25 .


Synthesis Analysis

While specific synthesis methods for 1-Cyclopentylpiperidin-3-one were not found, piperidine derivatives, which this compound is a part of, have been synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

1-Cyclopentylpiperidin-3-one has a molecular weight of 167.25 . The compound has a linear formula of C10H17NO .

Scientific Research Applications

Comprehensive Analysis of 1-Cyclopentylpiperidin-3-one Applications

1-Cyclopentylpiperidin-3-one is a derivative of piperidine, a six-membered heterocycle with one nitrogen atom. Piperidine derivatives are crucial in the pharmaceutical industry, and their applications span across various fields due to their biological activity. Below is a detailed analysis of the unique applications of 1-Cyclopentylpiperidin-3-one, each within its dedicated section.

Synthesis of Bioactive Molecules: Piperidine derivatives, including 1-Cyclopentylpiperidin-3-one, are often used as building blocks in the synthesis of bioactive molecules. They are involved in intra- and intermolecular reactions that lead to the formation of various biologically active compounds .

Anticancer Agents: Research has shown that piperidine derivatives can be utilized in the development of anticancer agents. Their structure allows for the creation of compounds that can interfere with the growth and proliferation of cancer cells .

Antimicrobial Applications: Due to their structural versatility, piperidine derivatives like 1-Cyclopentylpiperidin-3-one are explored for their antimicrobial properties, potentially leading to new treatments for bacterial and viral infections .

Analgesic and Anti-inflammatory Drugs: The piperidine nucleus is a common feature in analgesic and anti-inflammatory drugs. Derivatives of 1-Cyclopentylpiperidin-3-one could be synthesized to develop new pain relief medications .

Antipsychotic Medications: Piperidine compounds have applications in the field of neuropsychiatry. They can be part of the chemical structure of antipsychotic drugs, contributing to the treatment of psychiatric disorders .

Antihypertensive Drugs: The structural features of piperidine derivatives make them suitable candidates for the development of antihypertensive drugs, which are used to manage high blood pressure .

Alzheimer’s Disease Treatment: Compounds containing the piperidine ring, such as 1-Cyclopentylpiperidin-3-one, are being researched for their potential use in treating neurodegenerative diseases like Alzheimer’s .

Anticoagulant Properties: Research into piperidine derivatives also extends to their anticoagulant properties, which could lead to new therapies for preventing blood clots .

Future Directions

While specific future directions for 1-Cyclopentylpiperidin-3-one were not found, piperidine derivatives, which this compound is a part of, are being utilized in different therapeutic applications. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . This suggests that 1-Cyclopentylpiperidin-3-one could have potential future applications in the field of drug discovery.

properties

IUPAC Name

1-cyclopentylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-10-6-3-7-11(8-10)9-4-1-2-5-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWPGGCAYKOXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672067
Record name 1-Cyclopentylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentylpiperidin-3-one

CAS RN

886365-33-9
Record name 1-Cyclopentylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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